molecular formula C14H18N2O B8109344 4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One

4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One

Cat. No.: B8109344
M. Wt: 230.31 g/mol
InChI Key: SMRADQIATRNKRA-UHFFFAOYSA-N
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Description

4-Phenyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in the 1,8-positions and a phenyl group at the 4-position of the decane ring.

Properties

IUPAC Name

4-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-10-12(11-4-2-1-3-5-11)14(16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRADQIATRNKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a ligand for various biological targets, aiding in the study of protein interactions and enzyme activities.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and neurological disorders.

  • Industry: Its unique properties make it suitable for use in materials science, such as the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Modifications

Key structural variations among analogs include substituent type (e.g., halogens, alkyl groups, oxygen atoms) and their positions on the spiro framework. These differences critically influence reactivity, bioavailability, and target specificity.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Application/Function Key Evidence
3-Oxa-1,8-diazaspiro[4.5]decan-2-one Oxygen atom replacing carbon at position 3 ~193.2 Intermediate in drug synthesis
Spiropidion 4-Chloro-2,6-dimethylphenyl, methoxy, methyl 422.9 Insecticide
Rolapitant Hydrochloride Trifluoromethylphenyl, hydroxyethylmethyl 554.95 Antiemetic (NK1 antagonist)
Fenspiride (Decaspiride) 2-Phenylethyl, oxa ring at position 1 ~314.4 Bronchodilator
8-Methyl-1-oxaspiro[4.5]decan-2-one Methyl group at position 8, oxa ring ~168.2 Fragrance additive
1-Phenyl-1,8-diazaspiro[4.5]decan-2-one HCl Phenyl group at position 1 ~306.8 Pharmaceutical intermediate

Pharmacological and Industrial Relevance

  • Bioactivity :
    • Spiropidion : Targets sucking pests via systemic action, leveraging its chloro and methoxy groups for prolonged field stability .
    • Fenspiride : The phenylethyl group enhances bronchodilatory effects by modulating airway smooth muscle receptors .
    • Rolapitant : Trifluoromethyl groups improve binding affinity to neurokinin-1 receptors, reducing chemotherapy-induced nausea .
  • Fragrance Applications : 8-Methyl-1-oxaspiro[4.5]decan-2-one’s methyl and oxa groups contribute to its volatility and milky odor profile, ideal for perfumery .

Physicochemical Properties

  • Polarity : Oxygen-containing analogs (e.g., 3-oxa-1,8-diazaspiro derivatives) exhibit higher polarity, impacting solubility and metabolic clearance .
  • Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl in rolapitant) reduce rotational freedom, enhancing target specificity .
  • Acid/Base Behavior : The diazaspiro core’s nitrogen atoms enable protonation, critical for membrane permeability in pharmaceuticals .

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